Ganoderic acid DF

Aldose reductase inhibition Diabetic complications Polyol pathway

Ganoderic acid DF (CAS 1352033-73-8) is a lanostane-type triterpenoid first isolated from the fruiting body of Ganoderma lucidum (Reishi) and structurally characterized as 7β,11β-dihydroxy-3,15,23-trioxo-5α-lanosta-8-en-26-oic acid. Unlike the broader pool of over 100 Ganoderma triterpenoids, ganoderic acid DF occupies a distinct and narrowly evidenced pharmacological niche: it is one of the few congeners with a well-defined, quantitatively characterized human aldose reductase (AR) inhibitory profile supported by a dedicated structure–activity relationship (SAR) study.

Molecular Formula C30H44O7
Molecular Weight 516.7 g/mol
Cat. No. B12393989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderic acid DF
Molecular FormulaC30H44O7
Molecular Weight516.7 g/mol
Structural Identifiers
SMILESCC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C
InChIInChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-21,32-33H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,19+,20+,21+,28+,29-,30+/m1/s1
InChIKeyMFIBBDYLQUDECT-JJHCDENKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ganoderic Acid DF for Aldose Reductase Research: A Procurement-Focused Compound Profile


Ganoderic acid DF (CAS 1352033-73-8) is a lanostane-type triterpenoid first isolated from the fruiting body of Ganoderma lucidum (Reishi) and structurally characterized as 7β,11β-dihydroxy-3,15,23-trioxo-5α-lanosta-8-en-26-oic acid . Unlike the broader pool of over 100 Ganoderma triterpenoids, ganoderic acid DF occupies a distinct and narrowly evidenced pharmacological niche: it is one of the few congeners with a well-defined, quantitatively characterized human aldose reductase (AR) inhibitory profile supported by a dedicated structure–activity relationship (SAR) study . This specificity makes its procurement non-interchangeable with more abundant ganoderic acids such as A, C2, D, F, DM, X, or Y, each of which targets fundamentally different enzymatic or signaling pathways.

Why Ganoderic Acid DF Cannot Be Replaced by Other Ganoderic Acids in Aldose Reductase Studies


The ganoderic acid family exhibits extreme functional divergence despite shared lanostane scaffolds. Ganoderic acid C2, for example, inhibits rat lens aldose reductase (RLAR) with an IC₅₀ of 3.8 µM, while ganoderic acid DF inhibits human recombinant AR with an IC₅₀ of 22.8 µM—yet their species-specific enzyme sources, differing hydroxylation patterns, and distinct side-chain functionalities preclude potency cross-extrapolation . Ganoderic acid DM targets HMG-CoA reductase and 5α-reductase (IC₅₀ = 9.5 and 10.6 µM, respectively); ganoderic acid Y inhibits yeast α-glucosidase (IC₅₀ = 170 µM); ganoderic acid X acts as an Mdm2 inhibitor (Kᵢ = 16 nM) and topoisomerase inhibitor . These compounds are not simply weaker or stronger variants of one another—they address entirely different protein targets and disease models. Substituting ganoderic acid DF with any other congener in a diabetic complication or polyol pathway study would invalidate target engagement and mechanism-of-action conclusions .

Ganoderic Acid DF: Quantified Differential Evidence Against Closest Comparators


Human Aldose Reductase Inhibition: Ganoderic Acid DF vs. Ganoderic Acid C2 and Quercetin

Ganoderic acid DF inhibits recombinant human aldose reductase with an IC₅₀ of 22.8 µM (in vitro) . By contrast, ganoderic acid C2—often cited as a more potent AR inhibitor—has an IC₅₀ of only 3.8 µM, but this value was obtained against rat lens aldose reductase (RLAR), not human enzyme . The assay species difference (human recombinant vs. rodent tissue-extracted enzyme) prevents valid direct potency comparison. When benchmarked against the widely used positive control quercetin (human lens AR IC₅₀ ≈ 5 µM), ganoderic acid DF is approximately 4.6-fold less potent, yet offers a structurally distinct lanostane scaffold rather than a flavonoid backbone—providing a complementary chemotype for inhibitor library diversification .

Aldose reductase inhibition Diabetic complications Polyol pathway

Structural Determinant of Aldose Reductase Recognition: The Essential C-11 Hydroxyl and Carboxyl Group

SAR analysis of ganoderma acids established that the C-11 OH substituent is critical for aldose reductase recognition, and the carboxylic acid group in the side chain is essential for activity . Ganoderic acid DF possesses the 11β-OH substitution in its lanostane skeleton (7β,11β-dihydroxy-3,15,23-trioxo-5α-lanosta-8-en-26-oic acid), a structural feature that directly matches the pharmacophoric requirement identified in the SAR study. Its methyl ester derivative shows substantially reduced activity, confirming the carboxyl group's indispensability . By comparison, ganoderic acid C2 relies on OH substituents at C-3, C-7, and C-15 (not C-11) for its AR inhibition, indicating that these two compounds engage the aldose reductase active site through different hydrogen-bonding networks . This structural divergence means C2 cannot serve as a scaffold surrogate for DF in medicinal chemistry programs targeting the C-11 recognition pocket.

Structure-activity relationship SAR Rational inhibitor design

Single-Target Selectivity Profile: Ganoderic Acid DF vs. Multi-Target Ganoderic Acids DM and C2

Ganoderic acid DF's published bioactivity profile is confined to human aldose reductase inhibition, with no reported activity against HMG-CoA reductase, 5α-reductase, α-glucosidase, topoisomerases, or Mdm2 . In contrast, ganoderic acid DM inhibits both 5α-reductase (IC₅₀ = 10.6 µM) and HMG-CoA reductase (IC₅₀ = 9.5 µM) and also binds the androgen receptor . Ganoderic acid C2, while a potent RLAR inhibitor (IC₅₀ = 3.8 µM), also exhibits anti-tumor, antihistamine, and anti-aging activities, indicating broader polypharmacology . For studies where mechanistic clarity and single-target interpretation are paramount—particularly in diabetic complication models where confounding HMG-CoA reductase or androgen receptor modulation must be avoided—ganoderic acid DF offers a cleaner pharmacological tool compound profile.

Target selectivity Polypharmacology Assay specificity

Side-Chain Functionality Comparison: Carboxylic Acid Moiety Essentiality Across Ganoderic Acids DF and DM

Both ganoderic acid DF and DM share a critical pharmacophoric feature: the carboxylic acid group in their side chains is essential for enzymatic inhibitory activity, and conversion to the corresponding methyl ester results in substantial or complete loss of activity . However, the enzymatic targets governed by this carboxyl group differ: in DF, it dictates human aldose reductase inhibition, whereas in DM, it governs 5α-reductase inhibition . This shared carboxyl-dependence across different targets highlights a conserved structural motif within ganoderic acids that simultaneously prevents functional interchangeability—because the core scaffold and hydroxylation pattern determine which enzyme is targeted. A researcher requiring AR inhibition cannot simply procure DM (which lacks the C-11 OH) or its methyl ester and expect any AR activity, and vice versa.

Side-chain SAR Carboxyl group essentiality Methyl ester inactivation

Ganoderic Acid DF: Evidence-Backed Application Scenarios for Procurement Decision-Making


Human Aldose Reductase Inhibitor Screening and Diabetic Complication Research

Ganoderic acid DF (IC₅₀ = 22.8 µM against human recombinant AR) serves as a structurally distinct, lanostane-based positive control or reference compound in AR inhibitor screening campaigns . Unlike the flavonoid quercetin (IC₅₀ ≈ 5 µM), DF provides a triterpenoid chemotype that diversifies hit validation and counterscreening libraries. Its species-matched human AR activity avoids the translational ambiguity inherent in ganoderic acid C2, which has only been validated against rat lens AR . Ideal for diabetic complication models focused on the polyol pathway where human target relevance is mandatory.

Medicinal Chemistry and Rational Aldose Reductase Inhibitor Design

The SAR elucidated for ganoderic acid DF—specifically the requirement of the C-11β-OH group and the free carboxylic acid side chain for AR recognition—makes it a validated starting scaffold for structure-guided optimization . Medicinal chemistry teams can use DF as a template to explore modifications at positions C-3, C-7, and C-15 while retaining the C-11 OH and C-26 COOH essential pharmacophore, a strategy not feasible with ganoderic acid C2, whose AR activity depends on a different OH substitution pattern (C-3, C-7, C-15) . The methyl ester inactivation data further provides a clear negative control for assay validation .

Selective Chemical Probe for Polyol Pathway Target Engagement Studies

In cellular or in vivo models of diabetic complications where target deconvolution is critical, ganoderic acid DF's single-target AR profile—contrasted with the multi-target pharmacology of ganoderic acid DM (AR-inactive; targets 5α-reductase, HMG-CoA reductase, androgen receptor) and ganoderic acid C2 (multi-target with antihistamine and anti-tumor activities)—enables cleaner interpretation of polyol pathway-specific phenotypic outcomes . Procurement of DF over DM or C2 minimizes off-target confounding in mechanistic studies.

Ganoderma Triterpenoid Library Assembly for Comparative Pharmacological Fingerprinting

For natural product libraries or chemical biology platforms comparing Ganoderma-derived triterpenoids, ganoderic acid DF fills a specific and non-redundant slot: it is the only commercially cataloged ganoderic acid with a quantitatively defined human AR IC₅₀ of 22.8 µM and an established C-11-OH-dependent SAR . Neither ganoderic acid A (JAK-STAT3 inhibitor), D (HeLa cytotoxicity IC₅₀ = 17.3 µM), F (HeLa IC₅₀ = 19.5 µM), X (Mdm2 Kᵢ = 16 nM), nor Y (α-glucosidase IC₅₀ = 170 µM) addresses the aldose reductase–polyol pathway axis . Including DF ensures comprehensive target coverage within Ganoderma-derived screening decks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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